3,3,3-Trifluoro-1-(2-thienyl)propylamine
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Overview
Description
3,3,3-Trifluoro-1-(2-thienyl)propylamine is an organic compound with the molecular formula C7H8F3NS It is characterized by the presence of a trifluoromethyl group attached to a propylamine chain, which is further connected to a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(2-thienyl)propylamine typically involves the reaction of 2-thienylacetonitrile with trifluoroacetic acid and subsequent reduction. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(2-thienyl)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include trifluoromethyl ketones, amine derivatives, and substituted thienyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3,3,3-Trifluoro-1-(2-thienyl)propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-(2-thienyl)propylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act on enzymes involved in metabolic processes, leading to changes in cellular function. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1,2-propanediol: Another trifluoromethyl compound with different functional groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
Uniqueness
3,3,3-Trifluoro-1-(2-thienyl)propylamine is unique due to its combination of a trifluoromethyl group and a thienyl ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C7H8F3NS |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H8F3NS/c8-7(9,10)4-5(11)6-2-1-3-12-6/h1-3,5H,4,11H2 |
InChI Key |
ZESMHAYBEKXHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CC(F)(F)F)N |
Origin of Product |
United States |
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